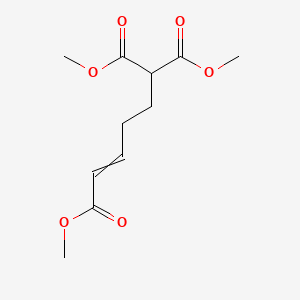
2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione typically involves the condensation of 3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide with aromatic aldehydes . This reaction is similar to the Knoevenagel reaction, which is commonly employed for the olefination of oxo compounds . The reaction conditions often include refluxing the starting materials in the presence of ammonium chloride in glacial acetic acid or glycine in anhydrous ethanol . These procedures yield the desired product with varying efficiencies depending on the substituents present on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atom, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiplasmodial agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides: These compounds share a similar thiophene core but differ in their substituents, leading to variations in their chemical and biological properties.
2-Benzylidene-4,6-dimethoxybenzofuran-3(2H)-one: This compound has a benzofuran core and exhibits antiplasmodial activity.
Uniqueness
2-Benzylidene-4-(butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is unique due to its butylsulfanyl substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents.
Propriétés
Numéro CAS |
91470-86-9 |
|---|---|
Formule moléculaire |
C15H16O3S2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-benzylidene-4-butylsulfanyl-1,1-dioxothiophen-3-one |
InChI |
InChI=1S/C15H16O3S2/c1-2-3-9-19-13-11-20(17,18)14(15(13)16)10-12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3 |
Clé InChI |
ZFYGEKZCUGTUGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=CS(=O)(=O)C(=CC2=CC=CC=C2)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



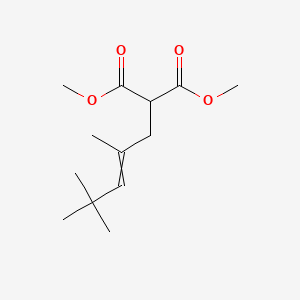

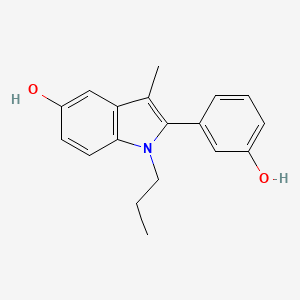

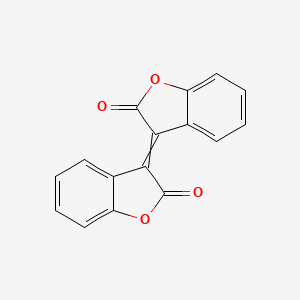

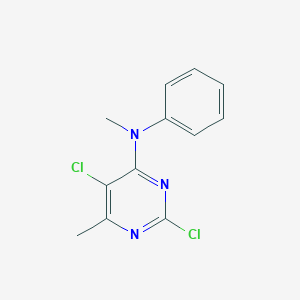

![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)

![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)

